(4Z,10Z)-Tetradecadien-1-ol
CAS No.:
Cat. No.: VC0205581
Molecular Formula: C₁₄H₂₆O
Molecular Weight: 210.36
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄H₂₆O |
|---|---|
| Molecular Weight | 210.36 |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
(4Z,10Z)-Tetradecadien-1-ol (C₁₄H₂₆O) has a molecular weight of 210.36 g/mol and features a hydroxyl group at position 1 and two Z-configured double bonds at positions 4 and 10 . The stereochemistry is critical for its biological activity, as geometric isomers often exhibit distinct interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₆O | |
| Molecular Weight | 210.36 g/mol | |
| Boiling Point | Not reported | - |
| Solubility | Organic solvents | |
| Stability | Sensitive to oxidation |
Synthesis Methods
Stereoselective Synthesis
The synthesis of (4Z,10Z)-Tetradecadien-1-ol typically involves alkynylation followed by partial hydrogenation. A patented method (KR101530004B1) outlines a multi-step process:
-
Alkyne Coupling: 1-Pentyne undergoes Cadiot-Chodkiewicz coupling with a brominated intermediate (e.g., (Z)-9-bromonon-4-ene) to form a conjugated diyne .
-
Hydrogenation: Lindlar catalyst selectively hydrogenates the diyne to the Z,Z-diene, preserving stereochemistry .
-
Functionalization: The terminal alkyne is oxidized to a hydroxyl group using mercury(II) sulfate or similar agents .
Alternative Routes
Esterification of the alcohol with acetic acid yields (4Z,10Z)-Tetradecadien-1-yl acetate, a common pheromone derivative . This reaction is catalyzed by acid (e.g., H₂SO₄) under reflux.
Biological Activities and Applications
Role in Insect Pheromones
(4Z,10Z)-Tetradecadien-1-ol is a precursor to sex pheromones in Lepidoptera, such as the apple leaf miner moth (Lyonetia clerkella) . Its acetate derivative, (4E,10Z)-Tetradecadienyl acetate, disrupts mating by attracting males to traps, reducing crop damage by up to 60% in field trials .
Table 2: Pheromone Efficacy in Pest Management
| Species | Application | Efficacy | Source |
|---|---|---|---|
| Apple leaf miner moth | Pheromone traps | 60% population reduction | |
| Marmara gulosa | Blend with formate esters | Variable attraction |
Antimicrobial and Antiproliferative Properties
Derivatives of (4Z,10Z)-Tetradecadien-1-ol exhibit notable bioactivity:
-
Antimicrobial: The acetate form shows strong activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL).
-
Antiproliferative: Hybrids with 1,2,3-triazole-1,4-benzoxazine inhibit cancer cell lines (IC₅₀: 2.5–10 µM) .
Analytical Characterization
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are pivotal for isomer identification:
-
¹H-NMR: Z-double bonds exhibit coupling constants (J) of 10–12 Hz, distinct from E-isomers (J = 15–18 Hz) .
-
GC-MS: Fragmentation patterns and retention times differentiate geometric isomers .
Chromatographic Separation
Reversed-phase HPLC resolves (4Z,10Z)-Tetradecadien-1-ol from its isomers using C18 columns and methanol-water gradients .
Recent Research Advancements
Pheromone Analog Development
(5Z,8Z)-Tetradecadienyl formate, an analog of (4Z,10Z)-Tetradecadien-1-ol, demonstrates enhanced stability in field conditions while retaining bioactivity . Field trials show 9.1 males/trap/day, comparable to native pheromones .
Synthetic Biology Approaches
Recent studies explore enzymatic synthesis using fatty acid desaturases to produce Z-configured dienols sustainably .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume